![molecular formula C14H18ClN5O B2517857 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide CAS No. 921102-74-1](/img/structure/B2517857.png)
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide
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Overview
Description
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide is a compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as TAK-915, and it belongs to the class of drugs known as GABA-A receptor positive allosteric modulators. In
Scientific Research Applications
Organic Synthesis and Asymmetric Catalysis
The synthesis and characterization of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide make it a valuable chiral cyanamide. Researchers have explored its use as an advanced intermediate in asymmetric synthesis. The electrophilic cyanation of amines, with cyanogen bromide (BrCN) as the electrophilic cyanide source, provides a straightforward route to this compound .
Anti-Allergic Activities
Studies have investigated the anti-allergic properties of related cyanamides. While not specifically focusing on our compound, it’s worth noting that some derivatives exhibit potent anti-allergic asthma activities. Further research could explore the potential of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide in this context .
Inhibition of Monoamine Transporters
The cyanamide moiety is present in various biologically active molecules. Cathinones, for instance, inhibit protein-transporting monoamines (dopamine, noradrenaline, and serotonin) at the synaptic gap. Understanding the role of cyanamides in these processes could lead to novel therapeutic strategies .
Antiparasitic Properties
While not directly studied for N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, related compounds have shown antiparasitic activity. For instance, bis-[N,N-dimethylaminomethylene-4-(3-(4-methylphenyl)-4-(hydrazonomethylene)-1H-pyrazole-1-yl)benzenesulfonamide] exhibited promising results against Plasmodium berghei-infected mice. Investigating our compound’s potential in antiparasitic applications could be worthwhile .
Building Blocks for Nitrogen-Rich Molecules
Cyanamides serve as attractive building blocks for nitrogen-rich compounds like amidines, guanidines, and ureas. Researchers can explore N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide as a versatile precursor in organic synthesis .
Phosphodiesterase Inhibitors and Insecticides
Although not directly linked to our compound, the cyanamide motif appears in biologically active molecules. Examples include cathepsin K protease inhibitors and type 4 phosphodiesterase inhibitors. Additionally, certain insecticides contain cyanamide moieties. Investigating similar applications for our compound could yield interesting results .
Mechanism of Action
Target of Action
The primary target of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-dimethylbutanamide is the mitochondrial respiration of fungi . This compound acts as a fungicide and is used against a wide range of plant pathogens .
Mode of Action
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-dimethylbutanamide inhibits the mitochondrial respiration of fungi . It blocks the transfer of electrons within the respiratory chain, disrupting important cellular biochemical processes and resulting in the cessation of fungal growth .
Biochemical Pathways
The affected biochemical pathway is the mitochondrial respiratory chain. By inhibiting this pathway, N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-dimethylbutanamide disrupts the production of energy-rich ATP, which is essential for various cellular processes .
Result of Action
The result of the action of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-dimethylbutanamide is the inhibition of fungal growth. By disrupting mitochondrial respiration, it prevents fungi from carrying out essential cellular processes, effectively stopping their growth .
properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5O/c1-14(2,3)8-13(21)16-9-12-17-18-19-20(12)11-6-4-10(15)5-7-11/h4-7H,8-9H2,1-3H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXYLASPOZYZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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